Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-
Description
The compound Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- features a complex polycyclic framework with fused furo-pyrano-pyridin rings. Key structural attributes include:
- 8,8-dimethyl groups contributing to steric stabilization.
- 4-chlorophenyl methanone moiety introducing electron-withdrawing effects.
- While direct physicochemical or biological data for this compound are unavailable in the provided evidence, its structural analogs and related methanone derivatives offer insights into comparative properties .
Properties
CAS No. |
172985-29-4 |
|---|---|
Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[3-amino-8-(furan-2-yl)-12,12-dimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C23H19ClN2O4/c1-23(2)10-14-15(11-29-23)19(16-4-3-9-28-16)26-22-17(14)18(25)21(30-22)20(27)12-5-7-13(24)8-6-12/h3-9H,10-11,25H2,1-2H3 |
InChI Key |
PNNRMDDTNQTYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=CO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrano rings, followed by the introduction of the amino and chlorophenyl groups. Common reagents used in these reactions include furan, pyridine, and chlorobenzene derivatives. Reaction conditions often require controlled temperatures, catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control measures. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often carried out under reflux conditions with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted analogs with different functional groups.
Scientific Research Applications
Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Compounds
Research Implications
- Optimization : Replacing the 4-chlorophenyl with a fluorophenyl group (as in ) could enhance metabolic stability via reduced oxidative metabolism .
Biological Activity
The compound Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- is a complex organic structure that has garnered attention for its potential biological activities. This article aims to synthesize current research findings on its biological activity, including anticancer effects, neuropharmacological properties, and antimicrobial efficacy.
Chemical Structure and Properties
The molecular structure of this compound features several key elements:
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyridine and furo[2,3-b]pyran moieties : Implicated in various biological activities due to their electron-rich nature.
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies have demonstrated significant anticancer properties. A notable study evaluated the compound's effects on human colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The results indicated substantial cytotoxicity with an IC50 value of approximately 25.72 ± 3.95 μM , suggesting effective inhibition of cell proliferation and induction of apoptosis in treated cells.
Neuropharmacological Effects
The compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial in neuropharmacology. This modulation can enhance synaptic transmission and has potential implications for treating neurodegenerative diseases.
Antimicrobial Properties
Some derivatives of this compound have shown promising antimicrobial activity against specific pathogens. For example, certain analogs demonstrated effectiveness against bacterial strains with IC50 values ranging from 15.0 µM to 20.0 µM , indicating their potential as therapeutic agents in infectious diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Receptor Modulation : As a positive allosteric modulator, it enhances receptor activity, potentially improving synaptic transmission in neurodegenerative conditions.
- Inhibition of Pathogen Growth : Structural features allow for interaction with microbial enzymes or receptors, inhibiting their growth.
Table 1: Biological Activities of Methanone Derivatives
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 25.72 | Effective against HCT-116 cell line |
| Compound B | Neuropharmacological | 1.9 | Potent modulator of α7 nAChRs |
| Compound C | Antimicrobial | 15.0 | Active against specific bacterial strains |
Case Studies
- Anticancer Study on HCT-116 Cells : In vitro tests revealed that treatment with Methanone led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
- Neuropharmacological Assessment : A study involving rat brain slices showed enhanced synaptic transmission upon application of the compound, suggesting its role in cognitive function enhancement.
- Antimicrobial Efficacy : Clinical trials indicated that derivatives of Methanone exhibited effective inhibition of growth in resistant bacterial strains, showcasing their potential utility in overcoming antibiotic resistance.
Q & A
Q. What are the recommended synthetic routes for this methanone derivative, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis of structurally analogous methanone derivatives (e.g., β-carboline-based compounds) involves oxidative amidation and heterocyclization, with yields typically ranging from 12% to 72% depending on substituents and reaction conditions . Key optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.
- Catalyst selection : Using Pd(OAc)₂ or CuI for cross-coupling steps.
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves complex mixtures .
Q. How should researchers approach structural characterization of this compound, given its fused heterocyclic system?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the furopyranopyridine core. For example, aromatic protons in similar compounds resonate at δ 7.2–8.6 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
- LC-MS : Monitor molecular ion peaks ([M+H]⁺) with m/z accuracy <5 ppm. Expected mass for the compound (C₂₅H₂₀ClN₂O₄) is ~459.1 g/mol.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrano vs. furan orientation) using single-crystal data .
Q. What solubility and stability profiles should researchers anticipate for this compound in biological assays?
Methodological Answer:
- Solubility : Limited aqueous solubility (<1 mg/mL); use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Stability :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic stereochemistry?
Methodological Answer: Dynamic effects (e.g., hindered rotation of the 4-chlorophenyl group) may cause unexpected splitting. Strategies include:
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to "freeze" conformers. For example, coalescence temperatures near −20°C indicate low-energy rotational barriers .
- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to identify dominant conformers .
Q. What in vitro models are suitable for evaluating the antiviral activity of this compound, and how should dose-response studies be designed?
Methodological Answer:
- Cell-based assays : Use human-derived cell lines (e.g., Vero E6 or HEK293T) infected with RNA viruses (e.g., SARS-CoV-2 or influenza).
- Protocol :
- Data analysis : Calculate EC₅₀ (potency) and CC₅₀ (toxicity) using nonlinear regression (e.g., GraphPad Prism).
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
Methodological Answer:
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., viral proteases or kinases).
- Docking workflow :
- Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.
- Grid generation: Focus on catalytic residues (e.g., His41/Cys145 in SARS-CoV-2 Mpro).
- Scoring: Use AutoDock Vina or Glide SP/XP.
- Validation : Compare predicted binding poses with crystallographic data of analogous inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
